![molecular formula C11H10N2O B3023020 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-25-2](/img/structure/B3023020.png)
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
“1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” is a chemical compound. It is also known by other names such as 6-methyl-2-pyridinecarboxaldehyde, 6-methylpicolinaldehyde, 2-formyl-6-methylpyridine, and others . It has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo [a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which are compounds that exhibit anticonvulsant properties .
Synthesis Analysis
The compound can be synthesized through the reaction of 2-amino-6-methylpyridine with chloroacetic acid . The reaction is rapid and straightforward, taking less than one minute .Molecular Structure Analysis
The molecular formula of “1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” is C7H7NO . The structure includes a pyridine ring with a methyl group at the 6th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
The compound has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo [a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . It can also react with pent-1-ene to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one at a temperature of 100°C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 121.139 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- In medicinal chemistry, this compound can be modified to introduce specific functional groups, enhancing its biological activity. For instance, it has been employed in the synthesis of anticonvulsant agents .
Azo Dye Synthesis
- A novel azo dye compound derived from 6-methylpyridine-2-carboxaldehyde has been synthesized. This compound, known as Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate (EAB) , exhibits interesting properties. Researchers have characterized it using various spectroscopic techniques .
Coordination Chemistry and Antibacterial Activity
- The latter complex, Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O , exhibited the highest antibacterial activity. This highlights the potential of copper complexes for combating bacterial infections .
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-6-11(12-9)13-7-3-5-10(13)8-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBHGXMQCULBOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378221 | |
Record name | 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-25-2 | |
Record name | 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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